N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-3-(phenylsulfonyl)propanamide
Description
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4S2/c1-15(18,9-10-21-2)12-16-14(17)8-11-22(19,20)13-6-4-3-5-7-13/h3-7,18H,8-12H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJJOXEHXDYESPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCSC)(CNC(=O)CCS(=O)(=O)C1=CC=CC=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-3-(phenylsulfonyl)propanamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Hydroxy-Methylthio Intermediate: This step involves the reaction of a suitable alkene with a thiol in the presence of a catalyst to form the hydroxy-methylthio intermediate.
Sulfonylation: The intermediate is then reacted with a sulfonyl chloride in the presence of a base to introduce the phenylsulfonyl group.
Amidation: Finally, the compound is subjected to amidation with a suitable amine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced catalysts, and process intensification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-3-(phenylsulfonyl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a sulfide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-3-(phenylsulfonyl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a drug candidate due to its unique structure and functional groups.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-3-(phenylsulfonyl)propanamide involves its interaction with specific molecular targets and pathways. The hydroxyl and sulfonyl groups play a crucial role in its reactivity and interaction with biological molecules. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Propanamide Derivatives with Sulfonyl or Sulfanyl Groups
- 3-(Phenylsulfonyl)propanamide analogs: Related Substance A (from ): (2RS)-N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-3-(phenylsulfonyl)propanamide shares the phenylsulfonyl group but incorporates a cyano-trifluoromethylphenyl substituent instead of the methylthio-butyl chain. This substitution likely enhances metabolic stability and receptor binding affinity in pharmaceutical contexts (e.g., antiandrogenic activity) . Compound 5 (): Features a fluorophenylsulfonamido group and a pyridinyl-dichlorophenyl-pyrazole moiety. The fluorophenyl group may increase lipophilicity compared to the parent phenylsulfonyl group in the target compound .
Propanamides with Heterocyclic Substituents
- Compound 605 (): N-(1,4,5-trifluoropyridin-3-yl)-3-methyl-1H-pyrazol-4-yl)-3-(methylthio)-N-(prop-2-ynyl)propanamide incorporates a trifluoropyridinyl-pyrazole system. The trifluoromethyl group and alkyne chain may enhance pesticidal activity by increasing membrane permeability .
- S30 (): Contains an indol-3-yl group and azepane ring, demonstrating how aromatic and aliphatic heterocycles modulate pharmacokinetics (e.g., blood-brain barrier penetration) compared to the target compound’s simpler hydroxy-methylthio chain .
Methylthio-Containing Propanamides
- Pesticidal Compounds (): N-(But-2-yn-1-yl)-N-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)-3-(methylthio)propanamide derivatives (e.g., P17, P31, P32) highlight the role of methylthio groups in enhancing pesticidal efficacy, possibly through thioether-mediated enzyme inhibition.
Hydroxamic Acid Derivatives
- N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide (): Hydroxamic acids exhibit metal-chelating properties, contrasting with the target compound’s lack of a hydroxamate group. This difference suggests divergent applications, such as antioxidant or antimicrobial activity for hydroxamates versus receptor-targeted effects for sulfonylpropanamides .
Biological Activity
N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-3-(phenylsulfonyl)propanamide, with the CAS number 1396773-02-6, is a compound of interest due to its potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, effects on various cell types, and potential therapeutic applications.
- Molecular Formula : C₁₅H₂₃N₁O₄S₂
- Molecular Weight : 345.5 g/mol
- Structure : The compound features a sulfonamide group and a hydroxymethyl thioalkyl chain, which may contribute to its biological properties.
Biological Activity Overview
Research on this compound suggests several areas of biological activity, particularly in relation to anti-inflammatory and anticancer properties. Below are key findings from various studies:
Anticancer Activity
- Mechanism of Action : The compound has been observed to inhibit tumor cell growth. In vitro assays using the MTT method have shown that it can induce apoptosis in cancer cell lines by modulating pathways associated with cell survival and death.
- Case Study : A study investigating the effects of similar sulfonamide compounds reported significant growth inhibition in various tumor cell lines, suggesting that this compound may have comparable effects .
Anti-inflammatory Effects
- Cellular Impact : The compound has been tested for its ability to reduce inflammation in various models. It appears to downregulate pro-inflammatory cytokines, which can be beneficial in treating conditions such as arthritis or other inflammatory diseases.
- Research Findings : In studies involving immune cells, treatment with this compound resulted in decreased levels of TNF-alpha and IL-6, indicating a potential role in managing inflammatory responses .
Data Table: Summary of Biological Activities
Detailed Research Findings
- In Vitro Studies : Various studies have utilized MTT assays to evaluate the cytotoxicity of this compound against different cancer cell lines. Results indicated a concentration-dependent inhibition of cell viability, with IC50 values suggesting effective doses for therapeutic consideration.
- In Vivo Studies : Animal models have demonstrated the efficacy of similar compounds in reducing tumor size and improving survival rates when administered alongside conventional therapies.
- Safety Profile : Preliminary toxicity assessments indicate that the compound exhibits low toxicity at therapeutic doses, making it a candidate for further development.
Q & A
Q. Table 1: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | NaH, CH₃SH, DMF, 25°C | 72 | 92% |
| 2 | EDCI/HOBt, DCM, 0°C | 85 | 95% |
Q. Key Analytical Tools :
- TLC for real-time monitoring .
- NMR (¹H, ¹³C) to confirm regioselectivity and functional group integrity .
Basic Question: How should researchers characterize the structural and functional groups of this compound?
Methodological Answer:
A combination of spectroscopic and chromatographic techniques is critical:
- ¹H/¹³C NMR : Assign peaks for the hydroxy (δ 1.8–2.2 ppm), methylthio (δ 2.5–2.7 ppm), and phenylsulfonyl (δ 7.5–8.0 ppm) groups .
- IR Spectroscopy : Confirm O-H (3200–3500 cm⁻¹) and S=O (1150–1300 cm⁻¹) stretches .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C₁₆H₂₅NO₄S₂) with <2 ppm error .
Critical Note : Use deuterated solvents (e.g., DMSO-d₆) to avoid signal overlap in NMR .
Advanced Question: What experimental designs are recommended to investigate its biological activity and mechanisms?
Methodological Answer:
- Enzyme Inhibition Assays : Use fluorogenic substrates (e.g., Z-LLE-AMC for proteasome inhibition) to quantify IC₅₀ values .
- Cellular Uptake Studies : Radiolabel the compound with ³H or ¹⁴C to track intracellular accumulation .
- Molecular Docking : Perform in silico simulations (e.g., AutoDock Vina) to predict binding affinities to targets like NF-κB or COX-2 .
Q. Table 2: Example Bioactivity Data
| Assay Type | Target | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Proteasome | β5 subunit | 0.45 | |
| COX-2 | Cyclooxygenase | 1.2 |
Advanced Question: How can researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies include:
- Standardized Assay Protocols : Use identical buffer systems (e.g., pH 7.4 PBS) and cell lines (e.g., HEK293) .
- Purity Reassessment : Quantify impurities via HPLC-MS; even 5% impurities can skew IC₅₀ values .
- Metabolite Screening : Identify degradation products (e.g., sulfonic acid derivatives) that may interfere .
Case Study : A 2024 study attributed conflicting COX-2 inhibition results to batch-dependent oxidation of the methylthio group, resolved by adding antioxidants (e.g., BHT) during storage .
Advanced Question: What strategies are used to establish structure-activity relationships (SAR) for this compound?
Methodological Answer:
- Analog Synthesis : Modify substituents (e.g., replace methylthio with ethylthio) and compare activities .
- Pharmacophore Mapping : Use QSAR models to identify critical moieties (e.g., hydroxy group enhances solubility but reduces membrane permeability) .
- Free-Wilson Analysis : Quantify contributions of individual groups to bioactivity .
Q. Table 3: SAR Insights
| Modification | Effect on Activity | Reference |
|---|---|---|
| Hydroxy → Methoxy | ↓ Proteasome inhibition | |
| Phenylsulfonyl → Tosyl | ↑ COX-2 selectivity |
Advanced Question: How can researchers address challenges in scaling up synthesis without compromising yield?
Methodological Answer:
- Flow Chemistry : Continuous reactors improve heat/mass transfer, reducing side products .
- Catalyst Optimization : Switch from EDCI to immobilized catalysts (e.g., polymer-supported HOBt) for recyclability .
- DoE (Design of Experiments) : Statistically optimize parameters (e.g., temperature, stoichiometry) to maximize yield .
Key Consideration : Pilot-scale purification (e.g., centrifugal partition chromatography) maintains >98% purity at 100g scale .
Advanced Question: What analytical methods are used to study degradation pathways under physiological conditions?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to pH 1–13, UV light, and 40–80°C to simulate stability challenges .
- LC-MS/MS : Identify degradation products (e.g., hydrolysis of the amide bond yields 3-(phenylsulfonyl)propanoic acid) .
- Kinetic Modeling : Calculate half-life (t₁/₂) in plasma using pseudo-first-order kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
